Citfa

Neuroscience GPER Signaling Calcium Mobilization

CITFA is the definitive GPER agonist for clean, interpretable signaling data. With an EC50 of 38.7 nM, it is 44‑fold more potent than G‑1, allowing lower, safer working concentrations. Unlike 17β‑estradiol, CITFA exhibits negligible ERα/β binding (Ki >10 μM), eliminating confounding classical estrogen‑pathway activation. Validated in hippocampal neurite outgrowth models and fully reversible by GPER antagonists, CITFA is the preferred positive control for GPCR screening libraries and dose‑response pharmacology.

Molecular Formula C25H35NO2
Molecular Weight 381.5 g/mol
Cat. No. B12380110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitfa
Molecular FormulaC25H35NO2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)NCC2=CC=C(O2)C3CCCCO3)C4CCCCC4
InChIInChI=1S/C25H35NO2/c1-18(2)20-11-13-23(22(16-20)19-8-4-3-5-9-19)26-17-21-12-14-25(28-21)24-10-6-7-15-27-24/h11-14,16,18-19,24,26H,3-10,15,17H2,1-2H3
InChIKeyGYTVCHRGONLGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CITFA Compound Profile: Potent GPER Agonist for Neurodevelopment Research


CITFA (CAS 2379989-52-1), chemically defined as 2-cyclohexyl-4-isopropyl-N-((5-(tetrahydro-2H-pyran-2-yl)furan-2-yl)methyl)aniline, is a small-molecule agonist of the G protein-coupled estrogen receptor (GPER, also known as GPR30) [1]. It was identified through a structure-activity relationship (SAR) study and is characterized as a potent and selective tool for probing GPER-mediated signaling in neurodevelopmental contexts, particularly hippocampal neurite outgrowth .

CITFA: Why Simple Substitution with Other GPER Agonists is Scientifically Unjustified


In the realm of GPER pharmacology, compounds like the widely used tool agonist G-1 and the endogenous estrogen 17β-estradiol (E2) are often considered for similar experiments. However, substituting CITFA with these alternatives introduces significant scientific confounds. G-1, while a GPER agonist, exhibits substantially lower potency , which can necessitate higher, potentially off-target concentrations. E2, conversely, lacks target specificity, activating both classical nuclear estrogen receptors (ERα/β) in addition to GPER [1]. This promiscuity makes it impossible to isolate GPER-mediated effects from those driven by ERα/β signaling using E2. These critical differences in potency and selectivity render generic substitution inappropriate for experiments requiring precise, clean GPER activation and mandate a rigorous, evidence-based compound selection process.

CITFA Product-Specific Quantitative Evidence: Direct Comparator Analysis


CITFA vs. G-1: 44-Fold Higher Potency in Calcium Mobilization Assays

CITFA demonstrates significantly greater potency as a GPER agonist compared to the widely used reference compound G-1. In a direct head-to-head functional assay measuring calcium (Ca²⁺) mobilization in nonadherent HL-60 cells, CITFA activated GPER with a half-maximal effective concentration (EC50) of 38.7 nM . In contrast, G-1 achieved the same level of activation with an EC50 of 1.71 μM . This represents a 44-fold increase in potency for CITFA over the comparator .

Neuroscience GPER Signaling Calcium Mobilization

CITFA vs. 17β-Estradiol (E2): Superior Selectivity Profile for GPER

A critical differentiator for CITFA is its high degree of selectivity for GPER over the classical estrogen receptors (ERα and ERβ), a property not shared by the endogenous agonist 17β-estradiol (E2). While E2 activates ERα, ERβ, and GPER, thereby producing a complex and intertwined biological response, CITFA is selective for GPER [1]. Binding studies demonstrate that CITFA exhibits no measurable affinity for either ERα or ERβ, with an inhibition constant (Ki) greater than 10 μM for both receptors .

Receptor Pharmacology Selectivity Endocrinology

On-Target Functional Specificity: CITFA Activity is GPER-Dependent

The functional effects of CITFA are specifically and exclusively mediated through GPER activation. In experiments with rat embryonic (E18) hippocampal neurons, the neurite outgrowth stimulated by CITFA (100 nM for 72h) was completely abolished when cells were pretreated with G-36, a known selective antagonist of GPER [1]. The level of neurite outgrowth under this treatment condition was statistically indistinguishable from the untreated control group, confirming that the observed phenotype is entirely dependent on GPER agonism and not due to off-target interactions [1].

Mechanism of Action Target Engagement Antagonism

Molecular Docking: CITFA Exhibits Favorable Hydrogen-Bonding Geometry

Computational docking studies into a GPER homology model suggest a distinct molecular basis for CITFA's interaction compared to G-1. While both ligands docked into the receptor, CITFA was found to adopt a binding pose characterized by more favorable geometry for key ligand-receptor interactions [1]. Specifically, CITFA exhibited more optimal distance, bond angle, and reduced strain for forming hydrogen-bonding and hydrophobic contacts within the GPER binding pocket relative to G-1 [1].

Computational Chemistry Molecular Modeling Structure-Activity Relationship

CITFA: Optimal Research Applications Based on Differentiating Evidence


Investigating GPER-Specific Mechanisms in Neurodevelopment

Researchers aiming to isolate the role of GPER in neuronal growth and differentiation should select CITFA as their primary pharmacological tool. Its high potency (EC50 = 38.7 nM) and, crucially, its lack of ERα/β cross-reactivity (Ki >10 μM) enable the study of GPER-mediated effects without the confounding activation of classical estrogen pathways that occurs with endogenous 17β-estradiol. The validation of CITFA's activity in promoting hippocampal neurite outgrowth, which is abolished by a GPER antagonist [1], provides a robust, on-target model for neurodevelopment research.

Dose-Response Studies Requiring High-Potency GPER Activation

For in vitro assays such as calcium mobilization or other GPER-dependent signaling readouts, CITFA is the superior choice over G-1. Its 44-fold greater potency (EC50 = 38.7 nM vs. 1.71 μM for G-1) permits the use of lower, more selective concentrations. This reduces the risk of cytotoxicity, solubility issues, or off-target interactions that can arise when using less potent compounds at higher micromolar concentrations. CITFA is therefore the preferred agonist for establishing sensitive and accurate dose-response curves in GPER pharmacology studies.

Building and Screening Focused Compound Libraries for GPER

Organizations developing focused libraries for G-protein coupled receptor (GPCR) or endocrine receptor screening should include CITFA as a high-quality, positive control for GPER activity. Its well-characterized potency and selectivity profile, backed by primary literature [2], makes it an essential benchmark compound. CITFA's inclusion in screening sets allows for the identification and validation of novel GPER modulators by providing a robust and reliable reference point for both functional activity and target engagement assays.

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